(-)-Catechin

Catalog No.
S566024
CAS No.
18829-70-4
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Catechin

CAS Number

18829-70-4

Product Name

(-)-Catechin

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1

InChI Key

PFTAWBLQPZVEMU-HIFRSBDPSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Synonyms

(2S,3R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol;

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

(-)-Catechin is a natural flavan-3-ol, a type of polyphenolic compound predominantly found in various plants, especially in tea leaves. It is a member of the catechin family, which includes other related compounds such as (+)-catechin and (-)-epicatechin. The molecular structure of (-)-catechin consists of two aromatic rings (the A and B rings) and a dihydropyran heterocycle (the C ring), with hydroxyl groups that contribute to its antioxidant properties. This compound has two chiral centers, leading to four possible diastereoisomers, with (-)-catechin being one of the most significant due to its biological activities and health benefits .

The mechanism of action of (-)-Catechin's various health benefits is still under investigation. Here are some proposed mechanisms:

  • Antioxidant Activity: By scavenging free radicals, (-)-catechin can protect cells from oxidative damage.
  • Anti-inflammatory Activity: Catechins may modulate inflammatory pathways by inhibiting the activity of enzymes involved in inflammation.
  • Anticancer Activity: Catechins might interfere with cancer cell growth and proliferation through various mechanisms.

Antioxidant Properties:

(-)-Catechin, like many other catechins, is recognized for its potent antioxidant activity. This refers to its ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various chronic diseases. Studies have shown that (-)-Catechin effectively neutralizes free radicals, potentially offering protection against oxidative stress-related conditions like cancer, cardiovascular diseases, and neurodegenerative disorders [].

Anti-inflammatory Effects:

Research suggests that (-)-Catechin possesses anti-inflammatory properties. It may help modulate the immune system and reduce inflammation, a key factor in various chronic conditions. Studies have demonstrated the potential of (-)-Catechin in alleviating inflammation associated with inflammatory bowel disease, arthritis, and other inflammatory disorders [, ].

Potential Role in Cancer Prevention:

While research is ongoing, some studies suggest that (-)-Catechin might play a role in cancer prevention. Its antioxidant and anti-inflammatory properties could potentially contribute to this effect. However, further research is needed to fully understand the mechanisms and potential benefits of (-)-Catechin in cancer prevention [, ].

Other Areas of Research:

(-)-Catechin is also being investigated for its potential effects in various other areas of scientific research, including:

  • Metabolic health: Studies are exploring the potential of (-)-Catechin in improving blood sugar control and reducing the risk of diabetes [].
  • Neurological health: Research is examining the potential role of (-)-Catechin in protecting brain cells and potentially mitigating age-related cognitive decline [].

The oxidation of (-)-catechin can occur through various mechanisms, often involving interactions with free radicals. For example, when reacted with the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl), (-)-catechin undergoes oxidation to form several products, including dimeric and oligomeric compounds . The primary reaction pathway involves the formation of catechin free radicals, which can further react to yield stable products. The oxidation process is influenced by pH levels and the presence of other oxidizing agents .

(-)-Catechin exhibits a range of biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This action is crucial in preventing cellular damage associated with various diseases, including cardiovascular diseases and cancer. Additionally, studies indicate that (-)-catechin can enhance endothelial function and has anti-inflammatory effects . Its bioavailability varies among individuals, with factors such as stereochemistry influencing its absorption and metabolism .

The biosynthesis of (-)-catechin occurs naturally in plants through the phenylpropanoid pathway. It begins with L-phenylalanine, which is converted into 4-hydroxycinnamic acid via several enzymatic steps. This compound then undergoes chain elongation through the addition of malonyl-CoA units to form chalcone intermediates. These intermediates are subsequently converted into flavonoids through isomerization and reduction processes involving various enzymes such as chalcone synthase and leucoanthocyanidin reductase . In laboratory settings, synthetic routes for (-)-catechin may involve chemical synthesis techniques that replicate these natural pathways.

(-)-Catechin is widely recognized for its health benefits and is utilized in various applications:

  • Nutraceuticals: Incorporated into dietary supplements for their antioxidant properties.
  • Cosmetics: Used in skincare products for their protective effects against UV radiation and skin aging.
  • Food Industry: Added to food products for preservation due to their antimicrobial properties.
  • Pharmaceuticals: Investigated for potential therapeutic effects against chronic diseases .

(-)-Catechin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

CompoundStructure FeaturesUnique Properties
(+)-CatechinSimilar structure but different stereochemistryGenerally more bioavailable than (-)-catechin
(-)-EpicatechinSimilar structure; differs at chiral centersHigher absorption rates compared to (-)-catechin
(-)-EpigallocatechinContains an additional hydroxyl groupMore potent antioxidant activity
(-)-Epigallocatechin GallateGalloyl group enhances antioxidant capacityStronger anti-cancer properties

(-)-Catechin's unique configuration contributes significantly to its specific biological activities and interactions compared to these similar compounds . Its distinct stereochemistry influences its metabolic pathways and efficacy as an antioxidant.

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 g/mol

Monoisotopic Mass

290.07903816 g/mol

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

FHB0GX3D44

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18829-70-4
7295-85-4

Wikipedia

(-)-cianidanol

Dates

Modify: 2023-08-15

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